Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate
Description
Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS: 63234-46-8) is a piperazine derivative featuring a benzyl carboxylate group at the 1-position and a 3-hydroxypropyl substituent at the 4-position. This compound is commercially available with 98% purity and is utilized in pharmaceutical and chemical research . Its benzyl ester moiety offers synthetic versatility, as it can be cleaved via hydrogenation to yield free piperazine intermediates .
Properties
Molecular Formula |
C15H22N2O3 |
|---|---|
Molecular Weight |
278.35 g/mol |
IUPAC Name |
benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O3/c18-12-4-7-16-8-10-17(11-9-16)15(19)20-13-14-5-2-1-3-6-14/h1-3,5-6,18H,4,7-13H2 |
InChI Key |
JLZLAKGHHXMGJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCO)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and 3-hydroxypropyl bromide. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the ketone regenerates the hydroxyl group .
Scientific Research Applications
Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting neurological disorders.
Industry: It is used in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. For instance, it may act as an agonist or antagonist at certain receptor sites, thereby altering cellular responses .
Comparison with Similar Compounds
Data Table: Key Properties of Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate and Analogs
Research Findings and Implications
- Synthetic Accessibility : The target compound’s benzyl ester facilitates straightforward deprotection, whereas Boc-protected analogs require acidic conditions .
- Solubility and Bioavailability : The hydroxypropyl group enhances aqueous solubility, making it advantageous for drug formulation compared to lipophilic alkenyl or aryl analogs .
Notes
- Industrial Availability : The target compound is supplied by specialty chemical vendors (e.g., Sumukha Lifesciences), indicating scalability for industrial applications .
- Metabolic Considerations: The benzyl ester’s susceptibility to hydrogenolysis may limit in vivo stability compared to ether-linked (e.g., 3p) or phosphonate-containing analogs (e.g., 99) .
- Structural Diversity : Piperazine derivatives with aryl or heterocyclic substituents (e.g., 16, 17) exhibit varied pharmacological profiles, underscoring the importance of substituent choice in drug design .
Biological Activity
Benzyl 4-(3-hydroxypropyl)piperazine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula CHNO and a molecular weight of approximately 278.35 g/mol. The compound features a piperazine ring, which is a six-membered heterocyclic amine, substituted with a benzyl group and a 3-hydroxypropyl side chain. This unique structure contributes to its solubility and interaction with various biological targets.
Antidepressant Effects
Preliminary studies indicate that this compound may exhibit antidepressant properties. Its mechanism is hypothesized to involve modulation of neurotransmitter systems, particularly serotonin and dopamine receptors. These interactions suggest potential applications in treating mood disorders.
The biological activity of this compound is likely mediated through its binding affinity to specific receptors involved in neurotransmission and cellular signaling:
- Serotonin Receptors : The compound may influence serotonin pathways, which are crucial in mood regulation and anxiety disorders.
- Dopamine Receptors : Similar interactions with dopamine receptors could provide insights into its potential use in treating conditions like schizophrenia or Parkinson's disease.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| Benzyl 4-(2,2-difluoro-3-hydroxypropyl)piperazine-1-carboxylate | 2680864-53-1 | CHFNO | Contains difluoro substituents that may enhance lipophilicity. |
| Benzyl 4-(oxetan-3-yl)piperazine-1-carboxylate | - | - | Incorporates an oxetane ring, potentially affecting reactivity and biological activity. |
| Benzyl 4-(3-cyclobutyl-3-hydroxypropyl)piperazine-1-carboxylate | - | - | Features a cyclobutyl group that may influence steric properties. |
These comparisons highlight the importance of structural modifications in determining biological activity and pharmacological profiles.
Case Studies and Research Findings
While specific case studies on this compound remain sparse, related research provides valuable insights:
- Antidepressant Analog Studies : Research on piperazine derivatives has shown promising results in animal models for depression, suggesting that modifications similar to those found in this compound could yield effective antidepressants .
- Cytotoxicity Screening : A study evaluated various piperazine derivatives against multiple human cancer cell lines, revealing that certain structural features significantly enhance cytotoxicity. Compounds exhibiting similar functional groups demonstrated GI50 values indicating effective growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
